PI3Kgamma inhibitor 1

概要

説明

Phosphoinositide 3-kinase gamma (PI3Kγ) is a lipid kinase in leukocytes that generates phosphatidylinositol 3,4,5-trisphosphate to recruit and activate downstream signaling molecules . PI3Kγ inhibitors have been developed with the first now in clinical trials for several oncology indications . They are highly specific and have been shown to modulate immunity and inflammation .

Synthesis Analysis

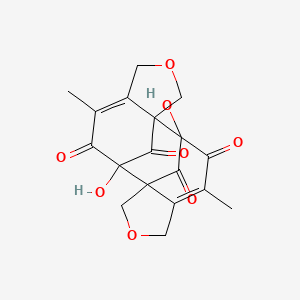

The design of PI3Kγ inhibitors involves the projection of substituents into both the “selectivity” and “alkyl-induced” pockets within the adenosine triphosphate (ATP) binding site of PI3Kγ . The structure-based optimization of an early lead series of pyrazolopyrimidine isoindolinones resulted in the discovery of highly potent and isoform-selective PI3Kγ inhibitors .Molecular Structure Analysis

PI3Kγ belongs to the class I PI3Ks, which are a family of heterodimeric enzymes that consist of a catalytic and an adaptor subunit. They function as lipid kinases that convert phosphatidylinositol (4,5)bisphosphate (PIP 2) to phosphatidylinositol (3,4,5)trisphosphate (PIP 3) on cell membranes . The structure of PI3Kγ inhibitors is designed to attain high isoform selectivity through the divergent projection of substituents into both the “selectivity” and “alkyl-induced” pockets within the ATP binding site of PI3Kγ .科学的研究の応用

Treatment of Gastric Carcinoma

The upregulation of phosphoinositol-3-kinase γ (PI3Kγ) is positively correlated with tumor-associated-macrophage (TAM)-mediated gastric carcinoma (GC). PI3Kγ suppresses tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) through activation of the AKT/mTOR pathway, which promotes the immunosuppressant phenotype of TAM .

Targeting Solid Tumors

Dual inhibitors against PI3Kδ and PI3Kγ have been proven to have merits in targeting solid tumors. It has been found that PI3Kδ is activated by cytokines, while PI3Kγ is activated by G-protein-coupled receptors (GPCRs). This facilitates determining the functional difference between these two isoforms .

Modulating Myeloid Cell Functions

The inhibition of PI3Kγ has the potential to reshape the Tumor Microenvironment (TME) by modulating myeloid cell functions. The combination of PI3Kγ inhibition with other therapeutic modalities demonstrated enhanced antitumor effects, suggesting a synergistic approach to overcome immune suppression .

Treatment of Inflammatory and Autoimmune Diseases

PI3Kγ is a lipid kinase in leukocytes that produces phosphatidylinositol 3,4,5-trisphosphate to recruit and activate downstream signaling molecules. Unlike other members of the PI3K family, PI3Kγ is activated by chemotactic ligand-responsive G-protein-coupled receptors .

Enhancing the Efficacy of Anti-PD-L1 Immunotherapy

Knockout phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PIK3CG) increased CD8 + T cell infiltration and programmed death 1 (PD-1) expression in T cells in the tumour microenvironment; thus, inhibiting p110γ enhanced the efficacy of anti-programmed cell death ligand 1 (PD-L1) immunotherapy .

Combination Therapies

81% of studies explored combination therapies, often involving chemotherapy, radiotherapy, immune checkpoint inhibitors, biological agents, or vaccines. Analysis of tumour growth kinetics revealed a statistically significant though heterogeneous response to PI3Kγ monotherapy, whereas the tumour growth in combination treated groups were more consistently reduced .

These findings support the potential of PI3Kγ-targeted therapies, particularly in combination regimens, as a promising avenue for future clinical exploration in diverse solid tumour types .

作用機序

Target of Action

The primary target of PI3Kgamma inhibitor 1 is the phosphoinositide 3-kinase gamma (PI3Kgamma), a lipid kinase found in leukocytes . This kinase generates phosphatidylinositol 3,4,5-trisphosphate to recruit and activate downstream signaling molecules . Unlike other members of the PI3K family, PI3Kgamma is activated by G-protein coupled-receptors responding to chemotactic ligands .

Mode of Action

PI3Kgamma inhibitor 1 interacts with its target by inhibiting the kinase activity of PI3Kgamma . This inhibition prevents the generation of phosphatidylinositol 3,4,5-trisphosphate, thereby disrupting the recruitment and activation of downstream signaling molecules .

Biochemical Pathways

The PI3K/Akt/mTOR signaling pathway is among the most frequently activated in human cancers . PI3Kgamma inhibitor 1 affects this pathway by inhibiting the activity of PI3Kgamma, which disrupts the phosphorylation of signaling lipid PIP2 to PIP3 . This disruption prevents the recruitment of proteins bearing PIP3-binding pleckstrin homology (PH) domains such as Akt to the plasma membrane .

Pharmacokinetics

It’s mentioned that a pi3k inhibitor, when administered by inhalation, was found to be reasonably safe

Result of Action

The inhibition of PI3Kgamma by PI3Kgamma inhibitor 1 can lead to a decrease in the number of M2-like tumor-associated macrophages (TAMs) and a potential enhancement of cytotoxic T lymphocyte . This dual mechanism of action—directly inhibiting tumor cell growth and dynamically enhancing the immune response— represents a significant advancement in cancer treatment strategies .

Action Environment

The action of PI3Kgamma inhibitor 1 can be influenced by the tumor microenvironment. For instance, the immunosuppressive effect of a vascular disrupting agent was attenuated by a PI3Kgamma inhibitor, which significantly prevented tumor development and prolonged survival . This suggests that the combination of PI3Kgamma inhibitor 1 with other treatments could be a potential therapeutic strategy to reverse immune resistance in the tumor microenvironment .

Safety and Hazards

将来の方向性

With the increasing understanding of PI3K, it has been widely accepted that PI3K inhibition not only restrains tumor progression, but also reshapes the immunosuppressive tumor microenvironment . The potential combinations of PI3K inhibitors with other therapies to enhance the anti-tumor immunity are also being explored .

特性

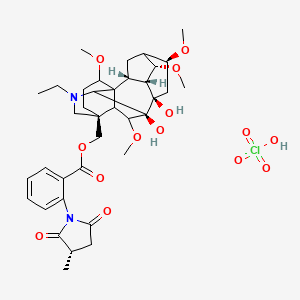

IUPAC Name |

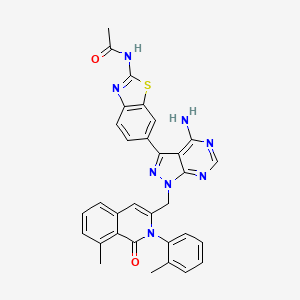

N-[6-[4-amino-1-[[8-methyl-2-(2-methylphenyl)-1-oxoisoquinolin-3-yl]methyl]pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzothiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N8O2S/c1-17-7-4-5-10-24(17)40-22(13-20-9-6-8-18(2)26(20)31(40)42)15-39-30-27(29(33)34-16-35-30)28(38-39)21-11-12-23-25(14-21)43-32(37-23)36-19(3)41/h4-14,16H,15H2,1-3H3,(H2,33,34,35)(H,36,37,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZBJJRBPXOONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)N=C(S7)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657497 | |

| Record name | N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PI3Kgamma inhibitor 1 | |

CAS RN |

1172118-03-4 | |

| Record name | N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)